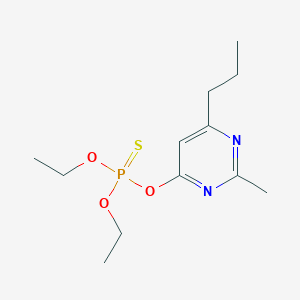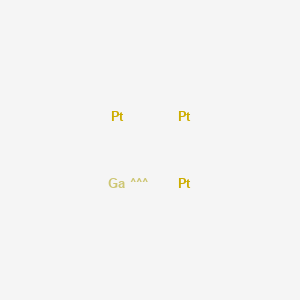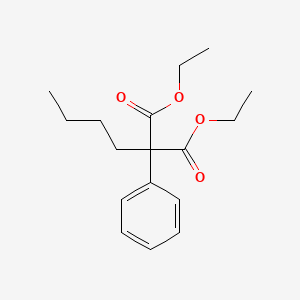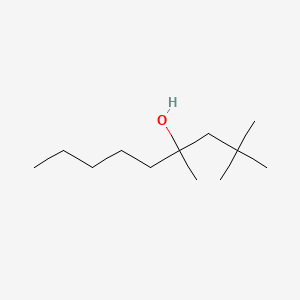
3-Methylcamphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylcamphor: is an organic compound with the molecular formula C11H18O . It is a derivative of camphor, characterized by the presence of a methyl group at the third carbon position. The compound is also known by its IUPAC name, 1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one . It is a bicyclic ketone with a distinct camphor-like odor and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .
化学反应分析
Types of Reactions: 3-Methylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted camphor derivatives.
科学研究应用
3-Methylcamphor has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in topical formulations for pain relief.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .
相似化合物的比较
Camphor: A naturally occurring compound with similar structure but without the methyl group at the third position.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: 3-Methylcamphor is unique due to its specific methylation at the third carbon, which imparts distinct chemical and physical properties. This modification affects its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
InChI 键 |
IJUHVSZPOHPVLE-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCC(C1=O)(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)






![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
